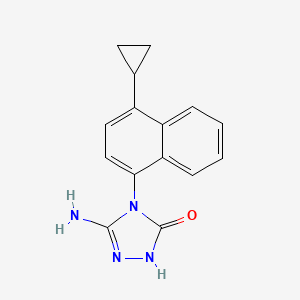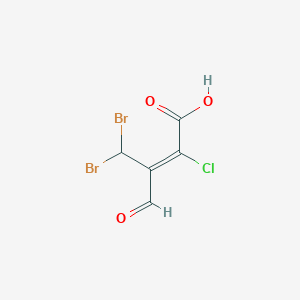
1,3-Bis(carboxymethyl)-1H-imidazole-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(carboxymethyl)-1H-imidazole-3-ium is a zwitterionic compound that has garnered significant interest in the field of green chemistry. This compound is known for its role as a sustainable, recyclable, and metal-free ionic catalyst, making it an attractive option for various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 1,3-Bis(carboxymethyl)-1H-imidazolium is copper (II) ions . The compound combines with copper (II) to produce a coordination polymer .
Mode of Action
The monoanion of 1,3-bis(carboxymethyl)imidazolium combines with copper (II) to produce an undulating 2D coordination polymer . In this structure, copper acetate-like dimers, linked by imdc− ligands, act as 4-connecting centres .
Biochemical Pathways
The compound affects the formation of coordination polymers. These polymers are formed by the combination of copper (II) acetate, copper (II) hexafluorosilicate and Himdc . In this structure, infinite parallel Cu3(OH)2 chains are linked by bridging imdc− ligands to form channels that have an approximately triangular cross-section .
Pharmacokinetics
It’s known that the compound undergoes a single crystal-to-single crystal transformation upon removal of coordinated and non-coordinated solvent molecules .
Result of Action
The result of the compound’s action is the formation of a 2D coordination polymer of composition Cu2(imdc)2(CH3OH)22·(CH3OH)(H2O) . This structure contains channels running parallel to the plane of the network .
Action Environment
The action of 1,3-Bis(carboxymethyl)-1H-imidazolium is influenced by environmental factors such as pressure. CO2 isotherms measured at 258 and 273 K show only modest uptake of CO2 but provide an indication that the sheets move apart at elevated pressures in order to accommodate the guest molecules .
Biochemical Analysis
Biochemical Properties
1,3-Bis(carboxymethyl)-1H-imidazole-3-ium plays a crucial role in biochemical reactions, particularly as a catalyst. It has been shown to catalyze the Biginelli multicomponent reaction, which involves the reaction among arylaldehydes, substituted 1,3-dicarbonyl compounds, and urea or thiourea . This reaction is significant for the synthesis of dihydropyrimidin-2(1H)-one/thiones, which have various biological and therapeutic properties. The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex molecular architectures with high efficiency and atom economy .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with human serum albumin (HSA) has been studied, revealing that it can induce protein unfolding and changes in the secondary structure of HSA . This interaction suggests that the compound can modulate protein function and stability, potentially impacting cellular activities that rely on these proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with biomolecules. These interactions enable the compound to act as a catalyst in various biochemical reactions. For example, in the Biginelli reaction, this compound facilitates the formation of dihydropyrimidin-2(1H)-one/thiones by stabilizing the transition state and lowering the activation energy . Additionally, its binding to HSA involves hydrogen bonding and hydrophobic interactions, which contribute to the observed changes in protein structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, allowing it to be recycled and reused multiple times without significant loss of catalytic efficiency . Long-term exposure to the compound may lead to cumulative effects on cellular processes, such as sustained changes in protein structure and function.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved biochemical reactions. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity. The compound’s role in the Biginelli reaction, for example, involves its interaction with arylaldehydes, 1,3-dicarbonyl compounds, and urea or thiourea . These interactions are essential for the formation of dihydropyrimidin-2(1H)-one/thiones, which have significant biological and therapeutic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. The compound’s ability to bind to HSA suggests that it can be transported through the bloodstream and distributed to various tissues . Its localization and accumulation within specific cellular compartments may influence its activity and function, impacting cellular processes that rely on these compartments.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with HSA, for example, may facilitate its transport to cellular compartments where HSA is present . This localization can affect the compound’s activity and function, potentially modulating cellular processes that occur within these compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium typically involves the use of glycine, glyoxal, and formaldehyde. The reaction is carried out in a one-pot procedure with stoichiometric amounts of the corresponding reagents. This method is straightforward and effective, offering significant improvements from a sustainable point of view .
Industrial Production Methods
In industrial settings, the preparation of this compound can be optimized by employing multicomponent reactions. These reactions are known for their high atom economy, low cost, and process simplicity. The use of multicomponent reactions allows for the efficient generation of complex molecular architectures in a single step .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(carboxymethyl)-1H-imidazole-3-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.
Reduction: Reduction reactions involving this compound typically require specific reducing agents to achieve the desired transformation.
Substitution: The compound is known to undergo substitution reactions, particularly in the presence of appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include arylaldehydes, substituted 1,3-dicarbonyl compounds, and urea/thiourea. The reactions are often carried out at elevated temperatures (e.g., 80°C) and may require catalytic amounts of the compound .
Major Products
The major products formed from reactions involving this compound include substituted dihydropyrimidin-2(1H)-one/thiones. These products are known for their numerous biological and therapeutic properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium include other imidazolium-based ionic liquids and catalysts. Examples include:
Uniqueness
What sets this compound apart from similar compounds is its zwitterionic nature and its ability to act as a metal-free and recyclable catalyst. This makes it particularly valuable in the context of green chemistry, where sustainability and environmental impact are of paramount importance .
Properties
IUPAC Name |
2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLNUXQTQONUMA-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CN1CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2O4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate](/img/structure/B1145484.png)

![2-[Bis(phenylmethyl)amino]-1-(3,4-dimethoxyphenyl)-ethanone](/img/structure/B1145489.png)



